(9H-fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate
Description
The compound (9H-fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate (hereafter referred to as Compound A) is a complex carbamate derivative featuring:
- A 9H-fluoren-9-ylmethyl (Fmoc) group, commonly used as a protecting group in peptide synthesis .
- A tert-butyldimethylsilyl (TBDMS) -protected hydroxymethylphenyl moiety, enhancing steric protection and stability during synthetic processes .
- A ureido functional group (5-ureidopentan), which may confer hydrogen-bonding capabilities and influence biological interactions .
- Chiral centers (S-configuration) in the peptide backbone, critical for stereoselective activity .
Compound A’s structural complexity suggests applications in peptide synthesis, drug development, or targeted delivery systems.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N5O6Si/c1-25(2)34(44-38(48)49-24-32-30-15-10-8-13-28(30)29-14-9-11-16-31(29)32)36(46)43-33(17-12-22-41-37(40)47)35(45)42-27-20-18-26(19-21-27)23-50-51(6,7)39(3,4)5/h8-11,13-16,18-21,25,32-34H,12,17,22-24H2,1-7H3,(H,42,45)(H,43,46)(H,44,48)(H3,40,41,47)/t33-,34-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOVNDTUHPWXBU-HEVIKAOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N5O6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (9H-fluoren-9-yl)methyl ((S)-1-(((S)-1-((4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate is a complex organic molecule with potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 680.70 g/mol. Its structure includes a fluorenyl group, several amino acid derivatives, and a carbamate linkage, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This action is crucial for developing antitumor agents as it disrupts mitotic processes in cancer cells .
- Targeting Specific Protein Interactions : The structural components suggest potential interactions with specific proteins involved in cell signaling pathways. For example, modifications in the amino acid side chains can enhance binding affinity to target proteins or enzymes, influencing their activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and similar derivatives.
Case Studies
Several studies have investigated compounds structurally similar to (9H-fluoren-9-yl)methyl ((S)-1-(((S)-1...):
- Antiproliferative Effects : A study on derivatives of the compound demonstrated significant antiproliferative effects against various cancer cell lines, highlighting its potential as an anticancer drug candidate. The mechanism involved disruption of microtubule dynamics, leading to apoptosis in cancer cells .
- Protein Profiling Studies : Research utilizing chemoproteomics revealed that modifications in the compound's structure could lead to selective inhibition of target proteins involved in cancer progression. This approach allows for the identification of novel therapeutic targets and enhances the understanding of the compound's biological activity .
- Docking Simulations : Computational studies have shown potential binding conformations for the compound at critical active sites on target proteins, supporting experimental findings regarding its efficacy in inhibiting protein functions essential for tumor growth .
Scientific Research Applications
Structural Characteristics
This compound features a complex molecular structure that includes:
- A fluorenyl methyl moiety, which is significant for its hydrophobic properties.
- Multiple amino acid derivatives , which enhance its biological activity.
The molecular formula is , with a molecular weight of approximately 934.7 g/mol. Its structure comprises various functional groups, including carbamates and amines, which contribute to its reactivity and interaction with biological targets.
Medicinal Chemistry
The compound has shown promise as a potential drug candidate due to its ability to interact with specific biological targets. Research indicates:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
| Study | Findings |
|---|---|
| The compound exhibited selective inhibition against cancer cell lines, indicating potential as an anticancer agent. |
Biochemical Research
The unique structure allows for exploration in biochemical assays:
- Enzyme Inhibition Studies : The compound's ability to modulate enzyme activity is being investigated, particularly in relation to proteases and kinases.
Drug Delivery Systems
Due to its hydrophobic nature, this compound can be utilized in:
- Nanoparticle Formulations : Enhancing the solubility and bioavailability of poorly soluble drugs through conjugation with nanoparticles.
Case Study 1: Anticancer Activity
In a study published by Stuckey et al., the compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound can effectively induce apoptosis in cancer cells while maintaining low toxicity levels in normal cells .
Case Study 2: Enzyme Modulation
Research conducted on the modulation of polycomb repressive complex proteins demonstrated that this compound could act as a positive allosteric modulator, enhancing the binding affinity of other inhibitors . This highlights its potential in therapeutic strategies targeting epigenetic modifications associated with cancer progression.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1 highlights key structural differences between Compound A and related carbamate derivatives:
*Estimated based on structural analogs.
Key Observations:
- Silyl Protecting Groups : Compound A’s TBDMS group offers a balance between steric protection and synthetic versatility compared to bulkier TBDPS () .
- Ureido vs. Sulfanyl/Amino Groups: The ureido group in Compound A may enhance solubility and target binding compared to nonpolar TrS or simple amino groups () .
- Chirality : All compounds retain chiral centers, but Compound A’s stereochemistry is tailored for peptide backbone integration () .
Physicochemical Properties
- Melting Points: Compound A (structural analogs): ~107–109°C (similar to Microsclerodermin derivatives) . TBDPS derivative (): Higher melting point likely due to increased molecular rigidity .
- Solubility :
Q & A
Q. What are the recommended methodologies for synthesizing this compound while ensuring high yield and purity?
Synthesis optimization involves:
- Microwave-assisted techniques to reduce reaction times and improve yields, as demonstrated for structurally similar fluorenylmethoxycarbonyl (Fmoc)-protected compounds .
- Sonochemical methods to enhance reaction efficiency by promoting even mixing and reducing side reactions .
- Controlled copolymerization protocols (e.g., using APS initiators and DMDAAC monomers) to ensure reproducibility, as applied in analogous reagent synthesis .
- Purification via column chromatography (e.g., silica gel) followed by recrystallization to isolate the compound in >95% purity, as standard in peptide synthesis workflows .
Q. What safety precautions are critical during handling and storage?
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation of aerosols or dust, given its H315 (skin irritation) and H319 (eye irritation) classifications .
- Storage: Keep in a dry, cool environment (<25°C) in airtight containers to prevent hydrolysis of the tert-butyldimethylsilyl (TBS) protecting group .
- Spill Management: Avoid water spray; collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Which analytical techniques are most effective for characterizing this compound?
- GC-MS or HPLC-MS: For assessing purity and identifying degradation products, as validated for fluorene derivatives .
- X-ray Crystallography: To resolve stereochemical ambiguities, particularly for the (S)-configured amino acid residues, as shown in structurally related carbamates .
- NMR Spectroscopy: 1H/13C NMR to confirm the integrity of the Fmoc, ureido, and TBS groups .
Q. How do the structural features of this compound influence its reactivity in peptide synthesis?
- The Fmoc group provides temporary amine protection, enabling selective deprotection under basic conditions (e.g., piperidine) .
- The TBS-protected hydroxymethyl group enhances stability during acidic/basic steps, critical for multi-step syntheses .
- The ureido pentanamide backbone may facilitate hydrogen bonding, influencing solubility and coupling efficiency in solid-phase peptide synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Cross-Validation: Combine in vitro assays (e.g., MTT assays) with in silico toxicity prediction tools (e.g., QSAR models) to assess acute oral toxicity (H302) and respiratory irritation (H335) .
- Dose-Response Studies: Conduct tiered testing across cell lines (e.g., HEK293, HepG2) to clarify conflicting data on organ-specific toxicity .
Q. What role do non-covalent interactions play in its stability during catalytic or supramolecular applications?
- Hydrogen Bonding: The ureido and carbamate groups participate in intra/intermolecular H-bonding, stabilizing intermediates in catalytic cycles .
- π-π Stacking: The fluorenyl moiety may engage in aromatic interactions, affecting crystallization or aggregation in solvent systems .
- Experimental Validation: Use DFT calculations paired with crystallographic data to map non-covalent interactions influencing reactivity .
Q. How does the compound’s stability vary under different reaction conditions (e.g., pH, temperature)?
- Acidic Conditions: The TBS group is susceptible to cleavage below pH 3, requiring buffered systems (pH 6–8) for stability .
- Thermal Degradation: Above 60°C, decomposition products (e.g., CO2 from carbamate) are observed; monitor via TGA-DSC .
- Oxidative Stress: Avoid peroxides, as the fluorenyl group may undergo radical-mediated oxidation, leading to side products .
Q. What strategies can elucidate structure-activity relationships (SAR) for its biological targets?
- Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing TBS with triisopropylsilyl or altering fluorine positions) and compare bioactivity .
| Analog Modification | Biological Impact |
|---|---|
| 3,5-Difluorophenyl substitution | Enhanced binding to kinase targets |
| Methyl-to-ethyl in carbamate | Reduced cytotoxicity in NIH/3T3 cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
